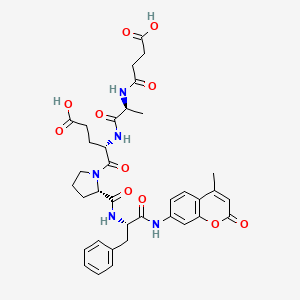

Suc-Ala-Glu-Pro-Phe-AMC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is particularly known for its role as a substrate for peptidyl prolyl isomerases such as Pin1 and Par14 . This compound is utilized to measure protease activity, making it valuable in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Glu-Pro-Phe-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the compound meets the required purity standards .

化学反応の分析

Types of Reactions

Suc-Ala-Glu-Pro-Phe-AMC primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The hydrolysis is catalyzed by specific proteases, leading to the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of the target protease and is carried out in buffered aqueous solutions. Conditions such as pH and temperature are optimized based on the specific enzyme being studied. For instance, assays involving chymotrypsin are often conducted at pH 7.8 and 37°C .

Major Products Formed

The primary product formed from the hydrolysis of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to determine enzyme activity .

科学的研究の応用

Suc-Ala-Glu-Pro-Phe-AMC is widely used in scientific research due to its role as a fluorogenic substrate. Some of its key applications include:

Biochemistry: Used to measure the activity of peptidyl prolyl isomerases such as Pin1 and Par14.

Enzymology: Employed in assays to study the activity of various proteases, including chymotrypsin and cathepsin G.

Drug Discovery: Utilized in high-throughput screening assays to identify potential inhibitors of target enzymes.

Medical Research: Helps in understanding the role of specific proteases in disease processes, aiding in the development of therapeutic interventions.

作用機序

The mechanism of action of Suc-Ala-Glu-Pro-Phe-AMC involves its hydrolysis by specific proteases. The compound binds to the active site of the enzyme, where the peptide bond between the amino acids is cleaved. This reaction releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and measured. The fluorescence intensity is directly proportional to the enzyme activity, allowing researchers to quantify protease activity accurately .

類似化合物との比較

Similar Compounds

Suc-Ala-Ala-Pro-Phe-AMC: Another fluorogenic substrate used for measuring chymotrypsin activity.

Suc-Ala-Ala-Pro-Leu-AMC: Used in assays for elastase activity.

Uniqueness

Suc-Ala-Glu-Pro-Phe-AMC is unique due to its specificity for peptidyl prolyl isomerases such as Pin1 and Par14. This specificity makes it particularly valuable in studies focused on these enzymes, distinguishing it from other similar compounds that may target different proteases .

生物活性

Suc-Ala-Glu-Pro-Phe-AMC (also referred to as Suc-AEPF-AMC) is a synthetic peptide compound widely studied for its biological activity, particularly as a substrate for various proteolytic enzymes. This compound consists of a sequence of amino acids—succinylated alanine (Ala), glutamic acid (Glu), proline (Pro), and phenylalanine (Phe)—linked to the fluorogenic moiety 7-amino-4-methylcoumarin (AMC). The unique structure of this compound allows for the monitoring of enzymatic activity through fluorescence, making it a valuable tool in biochemical assays and enzyme kinetics studies.

The primary biological activity of this compound is its hydrolysis by proteolytic enzymes. Upon cleavage of the peptide bonds by these enzymes, the AMC moiety is released, resulting in a measurable increase in fluorescence. This reaction is particularly useful for studying serine proteases, which are critical in various physiological processes such as digestion, immune response, and blood coagulation .

Enzymatic Hydrolysis

Studies have shown that different proteases exhibit varying degrees of specificity and efficiency when interacting with this compound. For instance:

- Pancreatic trypsin and other serine proteases efficiently hydrolyze this substrate, producing a detectable fluorescent signal that correlates with enzymatic activity.

- Certain chymases have been identified to selectively cleave this compound, providing insights into their catalytic mechanisms and regulatory roles in physiological processes.

Applications

The fluorescent properties of this compound make it particularly advantageous for real-time monitoring of enzymatic reactions. This compound has several applications, including:

- Enzyme kinetics studies : It allows researchers to quantify the activity of proteases in various biological samples.

- Screening potential inhibitors : The compound can be used to identify inhibitors that target specific proteases, aiding drug discovery efforts.

- Biochemical assays : Its use extends to various assays where monitoring proteolytic activity is essential .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other fluorogenic substrates for proteases. Below is a comparison table highlighting some notable related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Suc-Ala-Ala-Pro-Phe-AMC | Similar structure with two alanines | More selective for certain serine proteases |

| Suc-Leu-Leu-Val-Tyr-AMC | Contains leucine and tyrosine | Higher affinity for specific chymotrypsins |

| This compound | Variation with glutamic acid | Useful for studying glutamyl endopeptidases |

| Suc-Arg-Val-Tyr-AMC | Contains arginine | Effective substrate for trypsin-like enzymes |

This table illustrates the unique characteristics of this compound within this group, emphasizing its role in studying specific enzymatic activities.

Case Studies and Research Findings

Several studies have documented the biological activity and utility of this compound:

- Enzyme Specificity Studies : Research demonstrated that serine proteases such as trypsin showed high efficiency in hydrolyzing this compound compared to other substrates. This specificity highlights its utility in differentiating enzyme activities in complex biological samples.

- Inhibitor Screening : A study utilized this compound to screen for potential inhibitors against specific serine proteases involved in disease processes. The fluorescent readout allowed for rapid assessment of inhibitor potency and efficacy .

- Biochemical Assays : The compound has been employed in various biochemical assays to monitor enzyme activity under different conditions, providing insights into enzyme kinetics and regulatory mechanisms .

特性

IUPAC Name |

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t21-,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKGJXGOTWVKM-ZYEMSUIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N5O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。